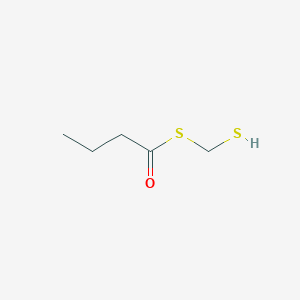![molecular formula C8H16N2S3 B12591553 Thiazolidine, 3,3'-[thiobis(methylene)]bis- CAS No. 648435-33-0](/img/structure/B12591553.png)
Thiazolidine, 3,3'-[thiobis(methylene)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tiazolidina-3-il)metildisulfuro es un compuesto heterocíclico con la fórmula molecular C8H16N2S3. Presenta una estructura de anillo de cinco miembros que contiene átomos de azufre y nitrógeno. Este compuesto es conocido por sus diversas propiedades biológicas y químicas, lo que lo convierte en un objeto de interés en varios campos de investigación .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Bis(tiazolidina-3-il)metildisulfuro se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de tiazolidina con formaldehído y sulfuro de hidrógeno en condiciones controladas. Esta reacción normalmente requiere un catalizador y se lleva a cabo a temperaturas elevadas para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
En entornos industriales, la producción de Bis(tiazolidina-3-il)metildisulfuro a menudo implica el uso de reactores de flujo continuo. Estos reactores permiten un control preciso sobre las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos, lo que lleva a una calidad de producto consistente y escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
Bis(tiazolidina-3-il)metildisulfuro se somete a varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar sulfóxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertirlo en tioles y aminas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Se emplean reactivos como los haluros de alquilo y los cloruros de acilo en reacciones de sustitución.
Productos principales formados
Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, tioles y varios derivados sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Bis(tiazolidina-3-il)metildisulfuro tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Este compuesto exhibe propiedades antimicrobianas y antifúngicas, lo que lo hace útil en el desarrollo de nuevos antibióticos.
Mecanismo De Acción
El mecanismo de acción de Bis(tiazolidina-3-il)metildisulfuro implica su interacción con varios objetivos moleculares. Puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso al sustrato. Además, sus átomos de azufre y nitrógeno pueden formar complejos de coordinación con iones metálicos, afectando varias vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos similares
Tiazolidina-2,4-diona: Conocido por sus propiedades antidiabéticas.
Ácido tiazolidina-4-carboxílico: Utilizado en la síntesis de péptidos y proteínas.
Tiazolidina-2-tiona: Exhibe actividades antimicrobianas y antifúngicas.
Singularidad
Bis(tiazolidina-3-il)metildisulfuro destaca por su combinación única de átomos de azufre y nitrógeno en el anillo de cinco miembros, lo que confiere una reactividad química y una actividad biológica distintas. Su capacidad para someterse a una variedad de reacciones químicas y formar complejos estables con iones metálicos lo convierte en un compuesto versátil tanto en aplicaciones de investigación como industriales .
Propiedades
Número CAS |
648435-33-0 |
|---|---|
Fórmula molecular |
C8H16N2S3 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
3-(1,3-thiazolidin-3-ylmethylsulfanylmethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C8H16N2S3/c1-3-11-5-9(1)7-13-8-10-2-4-12-6-10/h1-8H2 |
Clave InChI |
BAPFHVGIABABOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CSCN1CSCN2CCSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
![2beta-[(R)-1-Iodobutyl]tetrahydrofuran](/img/structure/B12591500.png)

![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)
![1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-](/img/structure/B12591529.png)

![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)
![3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B12591541.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide](/img/structure/B12591547.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide](/img/structure/B12591552.png)

